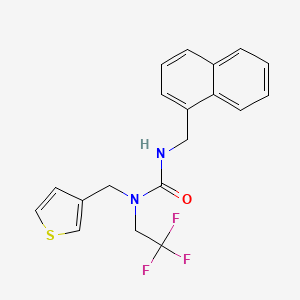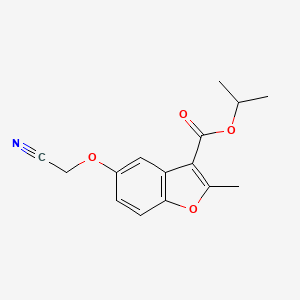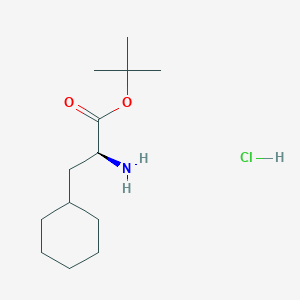
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, also known as NTU-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTU-1 is a urea-based compound that has been synthesized using a variety of methods.
Applications De Recherche Scientifique
Conformational Adjustments and Self-Assembly
Research into conformational adjustments and self-assembly of urea and thiourea-based assemblies has shown that these compounds exhibit unique structural behaviors due to intramolecular hydrogen bonding and anion-dependent heterosynthons. For example, studies on derivatives like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea have demonstrated their ability to form homodimeric sub-assemblies and undergo facile cyclization or form hydrated salts with inorganic acids, highlighting their potential in the development of anion-guided assemblies (Phukan & Baruah, 2016).
Fluorescent Sensing
Certain naphthalene-thiophene hybrid molecules have been developed as fluorescent AND logic gates for the detection of ions like Zn2+ and OAc-. These compounds demonstrate how the structural integration of naphthalene and thiophene units can be leveraged for selective ion sensing, offering insights into intracellular zinc detection and the development of novel chemosensors (Karak et al., 2013).
Chemosensors for Metal Ions
Naphthalene urea derivatives have been synthesized and shown to possess unique absorption and fluorescence responses to specific ions, such as fluoride. These studies indicate the compound's application in the development of selective fluorescent chemosensors, which could be useful for environmental monitoring and analytical chemistry (Cho et al., 2003).
Polymer Synthesis
The use of naphthalene-containing urea derivatives in polymer synthesis has been explored, with studies demonstrating their incorporation into poly(urea-urethane)s. These polymers, characterized by good yields and solubility in organic solvents, highlight the potential of such derivatives in creating new materials with desired physical properties for industrial applications (Mallakpour & Rafiee, 2007).
Anion Receptor and Metal Ion Binding
Research on naphthalene urea derivatives has also delved into their anion receptor capabilities and binding behavior towards metal ions. These studies contribute to the understanding of the compound's structural influence on its binding properties, offering avenues for the design of new anion receptors and sensors for various applications (Jeong et al., 2007).
Propriétés
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c20-19(21,22)13-24(11-14-8-9-26-12-14)18(25)23-10-16-6-3-5-15-4-1-2-7-17(15)16/h1-9,12H,10-11,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQAXWITUWTRNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=CSC=C3)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)

![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)
![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)

![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)
![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)
![3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2364172.png)
![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2364177.png)